

Application Note: ^1H and ^{13}C NMR Analysis of N-Benzoyl-L-aspartic acid

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Compound of Interest

Compound Name: *N-Benzoyl-L-aspartic acid*

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Abstract

This document provides a detailed protocol for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **N-Benzoyl-L-aspartic acid**. It includes procedures for sample preparation, data acquisition, and a summary of expected spectral data. This information is valuable for the structural elucidation and quality control of **N-Benzoyl-L-aspartic acid** in research and drug development settings.

Introduction

N-Benzoyl-L-aspartic acid is a derivative of the amino acid L-aspartic acid.[1] Its molecular formula is $\text{C}_{11}\text{H}_{11}\text{NO}_5$, and its IUPAC name is (2S)-2-benzamidobutanedioic acid.[2][3] NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of such molecules. This application note outlines the methodology for acquiring and interpreting ^1H and ^{13}C NMR spectra of **N-Benzoyl-L-aspartic acid**.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **N-Benzoyl-L-aspartic acid**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	H-2', H-6' (Benzoyl)
~7.55	Triplet	1H	H-4' (Benzoyl)
~7.45	Triplet	2H	H-3', H-5' (Benzoyl)
~4.90	Doublet of Doublets	1H	α -CH (Aspartyl)
~2.95	Doublet of Doublets	1H	β -CH ₂ (Aspartyl)
~2.85	Doublet of Doublets	1H	β -CH ₂ (Aspartyl)
~8.50	Doublet	1H	NH (Amide)

Note: The chemical shifts of the carboxylic acid and amide protons can vary significantly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~174.0	C-1 (α -COOH)
~172.5	C-4 (β -COOH)
~168.0	C=O (Benzoyl)
~134.0	C-1' (Benzoyl)
~132.0	C-4' (Benzoyl)
~128.8	C-3', C-5' (Benzoyl)
~127.5	C-2', C-6' (Benzoyl)
~51.5	α -CH
~36.0	β -CH ₂

Experimental Protocols

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **N-Benzoyl-L-aspartic acid**.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Methanol-d₄).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Transfer: Transfer the clear solution to a 5 mm NMR tube.
- Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

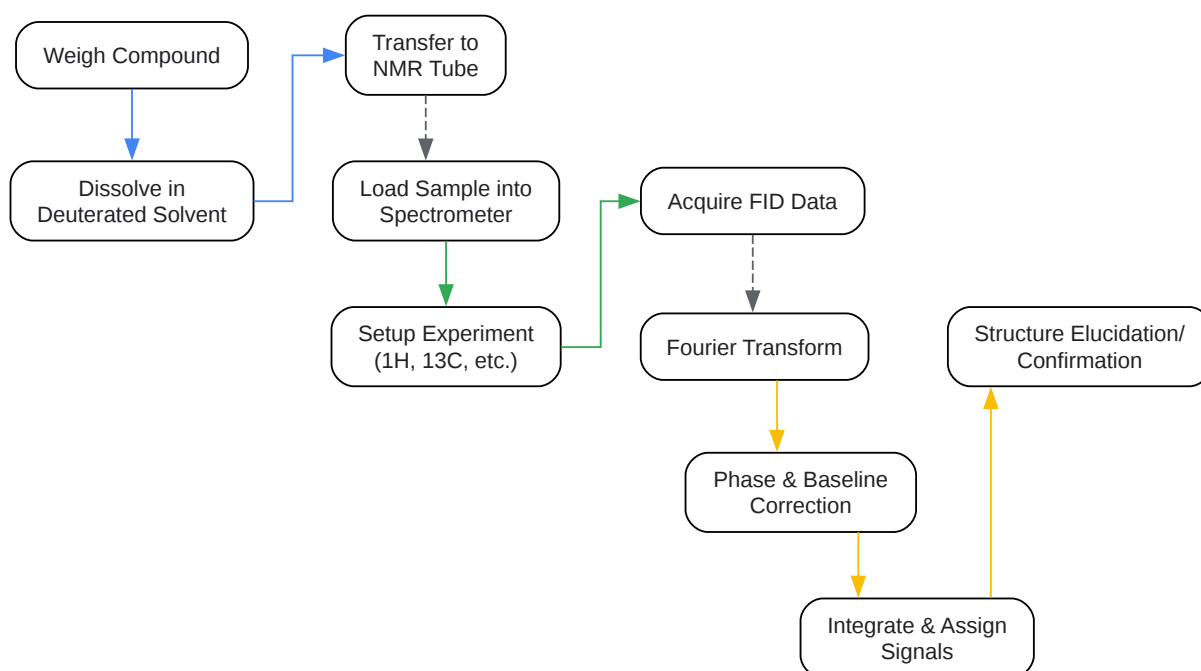
NMR Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition Parameters (Typical):
 - Pulse Program: Standard one-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Acquisition Parameters (Typical):
 - Pulse Program: Proton-decoupled one-pulse sequence.
 - Spectral Width: 0-220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C is less sensitive than ^1H .
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Visualization

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like **N-Benzoyl-L-aspartic acid**.



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Caption: Workflow for NMR analysis.

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References

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- 2. N-Benzoylaspartic acid | C₁₁H₁₁NO₅ | CID 95664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzoyl-L-aspartic acid | C₁₁H₁₁NO₅ | CID 205448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Analysis of N-Benzoyl-L-aspartic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415940#1h-and-13c-nmr-analysis-of-n-benzoyl-l-aspartic-acid]

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